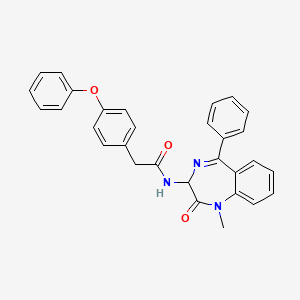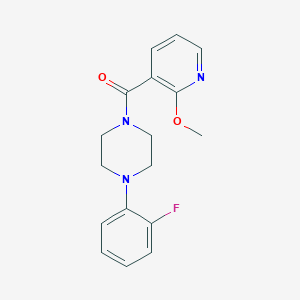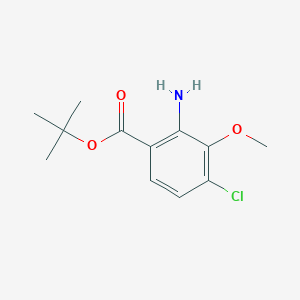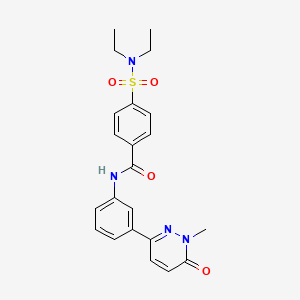
4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiotonic Activities
Research indicates that certain derivatives of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, which share a core structure with the compound , exhibit notable cardiotonic effects. These derivatives have shown effectiveness in enhancing cardiac function, as assessed by Straub’s perfusion method, making them potential candidates for treating heart-related ailments (Wang et al., 2008).
Electrophysiological Activity
Compounds structurally similar to 4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide have demonstrated significant electrophysiological activity. This includes the potential to act as selective class III agents, influential in cardiac arrhythmia treatment (Morgan et al., 1990).
Anti-Inflammatory Activity
Another area of interest is the anti-inflammatory potential of compounds related to this chemical structure. Some studies have focused on the synthesis and evaluation of derivatives with notable anti-inflammatory properties, comparing them with conventional non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Biological Activity of Derivatives
A variety of derivatives, including those with sulfonamide and oxadiazolin-thione structures, have been synthesized and assessed for their biological activities. These studies have expanded the understanding of the potential applications of these compounds in various biological and medicinal fields (Havaldar & Khatri, 2006).
Inhibitors of Carbonic Anhydrases
Certain aromatic sulfonamide derivatives, closely related to the compound , have been studied as inhibitors of carbonic anhydrase isoenzymes. These compounds show potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of similar compounds. These studies have demonstrated the potential of these derivatives in combating various bacterial and fungal infections (Sarvaiya et al., 2019).
Anticancer Activity
The anticancer potential of benzamide/benzene sulfonamide derivatives is another area of interest. Some studies have synthesized and evaluated these compounds against different cancer cell lines, revealing promising anticancer activities (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-4-26(5-2)31(29,30)19-11-9-16(10-12-19)22(28)23-18-8-6-7-17(15-18)20-13-14-21(27)25(3)24-20/h6-15H,4-5H2,1-3H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUCSSLAGUWVAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2402676.png)
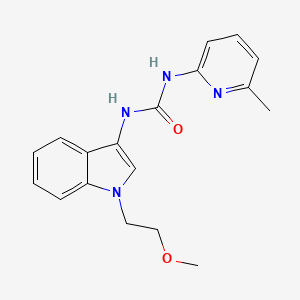
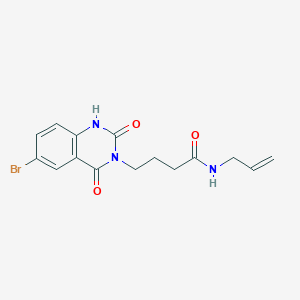
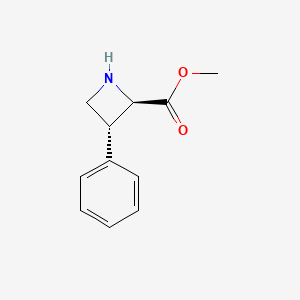
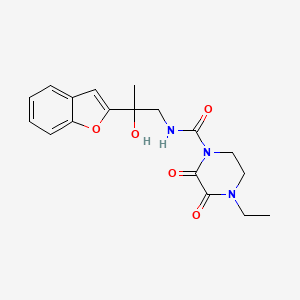
![3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid](/img/structure/B2402683.png)
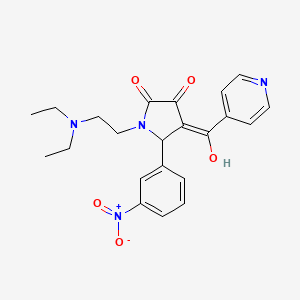
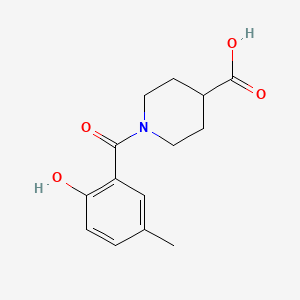
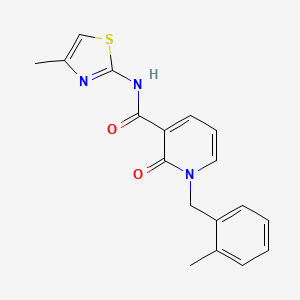
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2402691.png)
